molecular formula C15H20N2O6S B464991 Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate CAS No. 349617-17-0

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate

Cat. No.: B464991
CAS No.: 349617-17-0
M. Wt: 356.4g/mol
InChI Key: RWPJGLIFUXQQDB-UHFFFAOYSA-N
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Description

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to an amino group and a butanoate ester. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method starts with the sulfonation of 4-aminophenyl morpholine to introduce the morpholinosulfonyl group. This intermediate is then reacted with methyl 4-oxobutanoate under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of possible products.

Scientific Research Applications

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4-(morpholinyl)phenyl)amino)-4-oxobutanoate: Similar structure but lacks the sulfonyl group.

    Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-((4-(piperidinosulfonyl)phenyl)amino)-4-oxobutanoate: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

Methyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate is unique due to the presence of the morpholinosulfonyl group, which imparts specific chemical properties such as increased solubility and stability. This makes it particularly useful in applications where these properties are desirable, such as in drug development and material science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-22-15(19)7-6-14(18)16-12-2-4-13(5-3-12)24(20,21)17-8-10-23-11-9-17/h2-5H,6-11H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJGLIFUXQQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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